VU0486846 was developed as part of a broader effort to explore new pharmacological agents that can modulate receptor activity. It is classified as a muscarinic receptor modulator, specifically targeting the M1 subtype of muscarinic acetylcholine receptors. This classification is essential for understanding its potential applications in treating conditions such as cognitive decline and other neurological disorders.
The synthesis of VU0486846 involves complex organic chemistry techniques, typically including multi-step reactions that may involve the following:
Technical details regarding the exact synthetic pathway may vary based on research publications, but the general approach focuses on achieving high selectivity for the desired muscarinic receptor activity.
The molecular structure of VU0486846 is characterized by its specific arrangement of atoms that allows it to interact effectively with muscarinic receptors. Key structural features include:
The molecular formula and weight, along with detailed structural diagrams, can provide insights into its chemical behavior and interactions.
VU0486846 undergoes various chemical reactions that are critical for its function as a receptor modulator. Some notable reactions include:
Technical analyses often involve high-performance liquid chromatography (HPLC) and mass spectrometry to elucidate these reactions.
The mechanism of action for VU0486846 primarily revolves around its agonistic activity at the M1 muscarinic acetylcholine receptor. This process can be outlined as follows:
Data from pharmacological studies provide insights into the efficacy and potency of VU0486846 in various biological assays.
VU0486846 exhibits several important physical and chemical properties:
Relevant data from studies often include spectroscopic analysis (e.g., infrared spectroscopy) to characterize these properties further.
VU0486846 holds significant promise in scientific research, particularly in pharmacology and neuroscience. Its applications include:
The M1 muscarinic acetylcholine receptor (M1 mAChR) is the predominant muscarinic subtype in the hippocampus and cerebral cortex, playing a pivotal role in learning, memory consolidation, and executive function [9]. Extensive preclinical evidence demonstrates that M1 activation enhances hippocampal synaptic plasticity, promotes non-amyloidogenic processing of the amyloid precursor protein (APP), and reduces tau hyperphosphorylation—key pathological hallmarks of Alzheimer's disease (AD) [3] [9]. Genetic deletion of M1 receptors in AD mouse models (e.g., 3xTgAD and Tg-SwDI) exacerbates cognitive deficits, amyloid-β (Aβ) plaque deposition, neurofibrillary tangle formation, and neuroinflammation [3]. Beyond AD, M1 dysfunction contributes to cognitive impairment in schizophrenia, where receptor activation improves working memory and executive function by modulating cortical and hippocampal circuits [6]. The receptor’s ability to regulate multiple signaling pathways (PKC, ERK, GSK-3β) positions it as a master regulator of cognitive processing and neuroprotection [3] [9].
Developing selective M1 agonists has been hampered by the high conservation of the acetylcholine binding site across mAChR subtypes (M1–M5). Early orthosteric agonists (e.g., xanomeline, cevimeline) demonstrated procognitive efficacy in AD and schizophrenia but caused severe dose-limiting cholinergic adverse effects (salivation, sweating, bradycardia, gastrointestinal distress) due to off-target activation of peripheral M2/M3 receptors [1] [9]. Clinical trials with xanomeline revealed significant cognitive benefits but were halted due to intolerable side effects [6] [9]. Additionally, some compounds initially characterized as M1-selective (e.g., TBPB) were later found to act through non-muscarinic targets, complicating data interpretation [9]. The table below summarizes key limitations of historical approaches:
Table 1: Challenges with Historical M1-Targeted Agonists
Compound | Mechanism | Limitations | Outcome |
---|---|---|---|
Xanomeline | Orthosteric agonist | GI toxicity, bradycardia, hypersalivation via M2/M3 activation | Clinical development halted |
AF267B | Orthosteric agonist | Narrow therapeutic window; peripheral side effects | Preclinical use only |
TBPB | "M1-selective" | Off-target effects; non-muscarinic actions | Research tool |
MK-7622 (Ago-PAM) | Positive allosteric modulator + agonist | Seizures, cognitive disruption via excessive M1 activation | Phase II discontinued (safety) |
Positive allosteric modulators (PAMs) represent a breakthrough in targeting M1 due to their subtype selectivity and spatiotemporal modulation of receptor activity. Unlike orthosteric agonists, PAMs bind to less conserved topographical sites on the M1 receptor, enhancing endogenous acetylcholine signaling only when and where it is released [1] [9]. This reduces the risk of receptor overstimulation and peripheral toxicity. Early M1 PAMs like BQCA demonstrated proof-of-concept, improving cognition in rodent models [1]. However, many first-generation PAMs (e.g., MK-7622, PF-06764427) exhibited ago-PAM activity—intrinsic agonist effects alongside allosteric potentiation—leading to supraphysiological receptor activation [1] [5] [7]. This underscored a critical distinction: compounds with pure PAM activity (lacking agonist effects) are better tolerated than ago-PAMs, which carry risks of seizures and cognitive disruption [5] [7].
VU0486846 emerged from efforts to overcome the excessive activation liability of ago-PAMs. Structural analogs like MK-7622 or PF-06827443 are potent agonists in recombinant systems and native prefrontal cortex (PFC) tissues, causing β-arrestin recruitment, receptor internalization, and downstream excitotoxicity [1] [5]. This manifests clinically as seizures and disrupted cognition. VU0486846 was designed as a "pure PAM" with three key advantages:
Table 2: Pharmacological Profile Comparison of M1 Modulators
Parameter | Ago-PAMs (e.g., MK-7622) | Pure PAMs (e.g., VU0486846) | Significance |
---|---|---|---|
Agonism in M1 cells | EC₅₀ <100 nM; >80% ACh max | EC₅₀ >4 µM; <40% ACh max | Avoids overactivation in high-reserve systems |
Agonism in native PFC | Robust agonist activity | No agonist activity | Prevents excitotoxicity & seizures |
Cognitive effects | Disruption at high doses | Robust efficacy (e.g., novel object recognition) | Clinically relevant improvement |
Neuroprotection | Not demonstrated | Reduces Aβ, neuroinflammation | Disease-modifying potential |
Chemically, VU0486846 features a benzomorpholine core that enables an intramolecular hydrogen bond (IMHB), critical for stabilizing its interaction with the M1 allosteric site. Its (R)-enantiomer configuration displays optimal potency (human M1 PAM EC₅₀ = 0.31 µM) and CNS penetration (brain/plasma Kₚ ~0.7) [7] [10]. Unlike earlier PAMs, it shows no negative cooperativity with orthosteric antagonists like [³H]-NMS, confirming it does not interfere with the endogenous acetylcholine binding site [1] [5]. This pure PAM profile enables robust procognitive efficacy without the safety liabilities that hampered previous candidates, making it a valuable tool for probing M1 biology and a promising therapeutic lead.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7